

Spectroscopic Data of 5-(4-Methoxyphenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)oxazole

Cat. No.: B1676806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-(4-Methoxyphenyl)oxazole**. Due to the limited availability of direct experimental spectra in publicly accessible databases, the following sections present predicted data based on the analysis of structurally similar compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of oxazole-based compounds.

Data Presentation

The predicted spectroscopic data for **5-(4-Methoxyphenyl)oxazole** are summarized in the tables below. These values are derived from the analysis of analogous compounds and theoretical considerations and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	s	1H	Oxazole H-2
~7.5-7.7	d	2H	Aromatic H (ortho to oxazole)
~7.2-7.4	s	1H	Oxazole H-4
~6.9-7.1	d	2H	Aromatic H (meta to oxazole)
~3.8	s	3H	Methoxy (-OCH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160-162	Aromatic C (para, attached to -OCH ₃)
~150-152	Oxazole C-2
~148-150	Oxazole C-5
~128-130	Aromatic C (ortho to oxazole)
~125-127	Aromatic C (ipso, attached to oxazole)
~122-124	Oxazole C-4
~114-116	Aromatic C (meta to oxazole)
~55-56	Methoxy (-OCH ₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3150	Medium	C-H stretch (aromatic and oxazole)
~2850-3000	Medium	C-H stretch (methyl)
~1610-1630	Strong	C=N stretch (oxazole ring)
~1500-1600	Strong	C=C stretch (aromatic and oxazole rings)
~1250-1300	Strong	C-O-C stretch (asymmetric, aryl ether)
~1170-1220	Strong	C-O-C stretch (oxazole ring)
~1020-1050	Medium	C-O-C stretch (symmetric, aryl ether)
~830-850	Strong	C-H bend (para-disubstituted aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
175	High	[M] ⁺ (Molecular Ion)
160	Medium	[M - CH ₃] ⁺
132	Medium	[M - CH ₃ CO] ⁺
104	High	[C ₇ H ₄ O] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

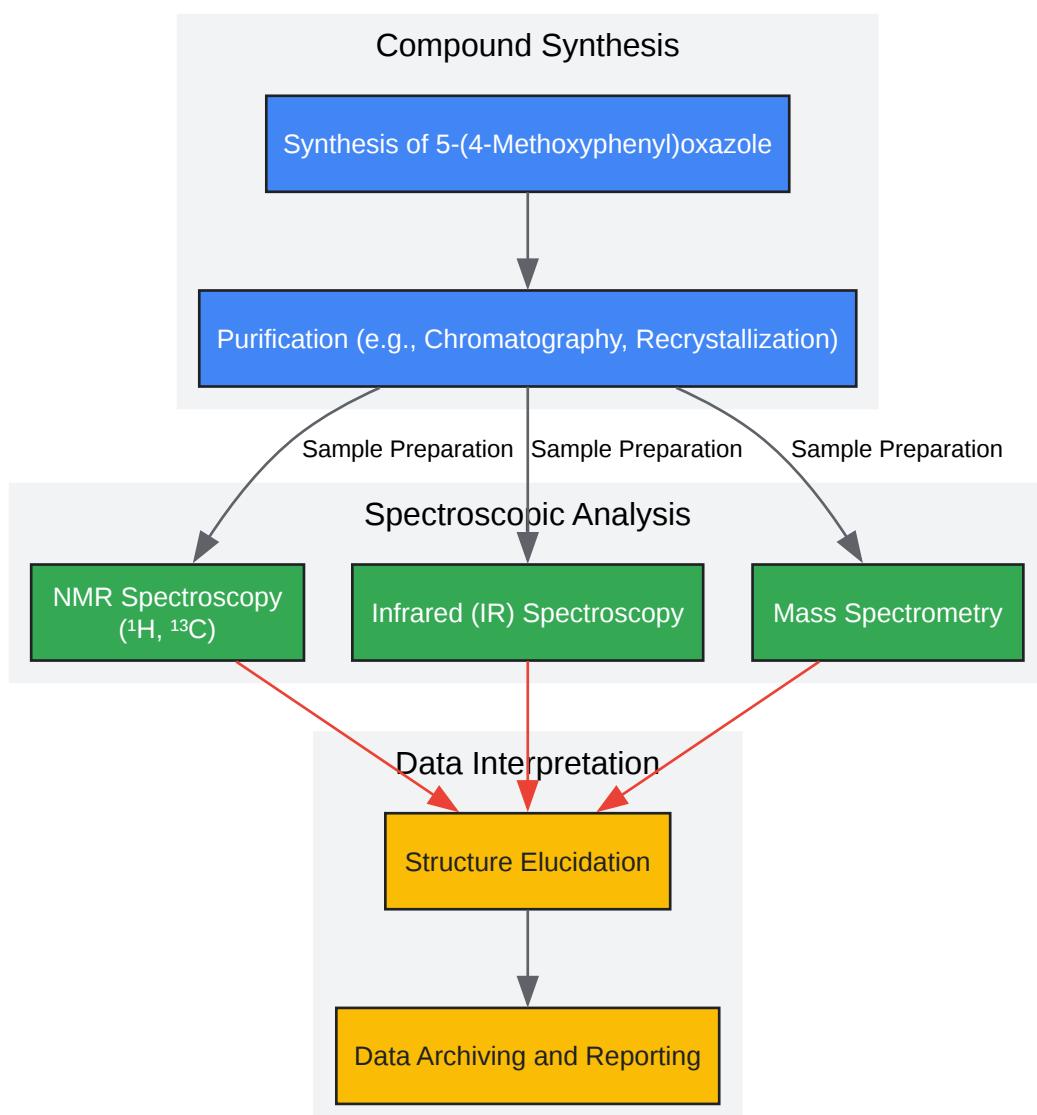
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(4-Methoxyphenyl)oxazole** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A longer acquisition time and a greater number of scans are typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.


Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).
- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify potential fragment ions, which can provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Data of 5-(4-Methoxyphenyl)oxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676806#spectroscopic-data-for-5-4-methoxyphenyl-oxazole-nmr-ir-mass\]](https://www.benchchem.com/product/b1676806#spectroscopic-data-for-5-4-methoxyphenyl-oxazole-nmr-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com